molecular formula C18H27NO3 B1141436 (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol CAS No. 1065193-59-0

(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol

Numéro de catalogue B1141436
Numéro CAS: 1065193-59-0
Poids moléculaire: 305.418
Clé InChI: NNGHNWCGIHBKHE-FVQBIDKESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of hexahydrobenzo[a]quinolizine derivatives often involves stereoselective methods, leading to the preparation of diastereoisomers with significant pharmacological activities. For example, the synthesis of spiro[1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizine-2,5'-oxazolidin-2'-ones] demonstrated the importance of stereochemistry in the antihypertensive activity of these compounds, with certain diastereoisomers showing more potent effects than others (Caroon et al., 1983). This highlights the nuanced approach needed in the synthesis of such compounds to achieve desired biological activities.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physicochemical properties and biological activities of compounds. The structural assignment of hexahydrobenzo[a]quinolizine derivatives, such as the one achieved through the synthesis of 5,6-dihydro-8-hydroxy-9-methoxy-1H,7H-benzo[ij]quinolizine-1,7-dione, relies on detailed spectroscopic studies and, sometimes, by comparison with analogously synthesized compounds (Wright et al., 1974).

Chemical Reactions and Properties

The chemical reactions and properties of hexahydrobenzo[a]quinolizines are diverse, often involving complex cyclization processes and stereochemical considerations. For example, the synthesis of (±)-(2R*, 11bS*)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrospiro[benzo[a]quinolizine-2,5'-oxazolidine]-2',4'-dione showcases the intricate cyclization and hydrolysis steps needed to achieve the final compound, with its stereochemistry confirmed via spectroscopic methods (Menéndez et al., 1991).

Physical Properties Analysis

The physical properties of hexahydrobenzo[a]quinolizines, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for further development in pharmaceutical applications. However, specific studies detailing these properties for "(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol" were not identified in the provided references, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical agents, stability under various conditions, and potential for undergoing specific chemical transformations, are critical for understanding how hexahydrobenzo[a]quinolizine derivatives might be modified or interact in biological systems. The oxidative transformations study of a related hexahydro-11bH-benzo[a]quinolizine derivative highlights the compound's reactivity under oxidative conditions, leading to the formation of new compounds with distinct structural and potentially pharmacological profiles (Akhrem et al., 1973).

Applications De Recherche Scientifique

Antihypertensive Applications

The compound and its related diastereoisomers have been explored for their potential in treating hypertension. Research indicates that small alkyl substituents at specific positions enhance antihypertensive activity. For example, a study found that methoxyl substitution at positions 9 and 10 optimizes this activity, particularly in a compound named (2S,3S,11bS)-Spiro-[2-ethyl-9,10-dimethoxy-1,3,4,6,7, 11b-hexahydro-2H-benzo[a]quinolizine-2,5'-oxazolidin-2'-one] (Caroon et al., 1983).

Radioactive Labeling in Imaging

This compound has also been synthesized with radioactive labeling, specifically [11C]dihydrotetrabenazine ([11C]DTBZ), for use in medical imaging. The synthesis process involves reacting a precursor with gas-phase [11C]methyl iodide, a technique that could potentially be applied to the subject compound for similar imaging applications (Jewett et al., 1997).

Synthesis Research

Considerable research has been conducted on the synthesis of related hexahydrobenzo[a]quinolizine compounds. These syntheses provide insights into the chemical properties and potential applications of the subject compound. For instance, high yield syntheses of variants of this compound, starting from different precursors, have been documented, highlighting the versatility and potential for modification of this chemical structure (Binst & Nouls, 1970).

Stereochemical Analysis

Stereochemistry is crucial in determining the biological activity of such compounds. Studies on the stereochemical configuration of similar compounds, such as (+)-alpha-dihydrotetrabenazine, have been instrumental in understanding their biological effects. The configuration of 2R, 3R, 11bR is particularly significant as it relates to the single biologically active isomer from metabolic reductions (Kilbourn et al., 1997).

Antineoplastic Potential

Compounds within this chemical group have been explored for their potential as antineoplastic agents. For example, studies have synthesized and screened hexahydro-9,10-dimethoxy-2H-benzo[a]2-quinolizinone derivatives for such activities, implying potential research avenues for the subject compound in cancer therapy (Popp & Watts, 1978).

Propriétés

IUPAC Name

(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGHNWCGIHBKHE-FVQBIDKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol

CAS RN

956903-21-2, 1065193-59-0
Record name 9-o-Desmethyl-alpha-dihydrotetrabenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956903212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-9-o-Desmethyl-alpha-dihydrotetrabenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1065193590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC750374
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-O-DESMETHYL-.ALPHA.-DIHYDROTETRABENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3M4TU3OJF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+)-9-O-DESMETHYL-.ALPHA.-DIHYDROTETRABENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MCJ8D6Q25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
Reactant of Route 2
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
Reactant of Route 3
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
Reactant of Route 4
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
Reactant of Route 5
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
Reactant of Route 6
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol

Q & A

Q1: What is the significance of (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol in PET radioligand development?

A: (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol serves as a vital precursor in the multi-step synthesis of (+)-9-O-desmethyl-α-dihydrotetrabenazine []. This compound is then used to develop the PET radioligand [11C]-(+)-α-dihydrotetrabenazine, which exhibits high affinity for the vesicular monoamine transporter 2 (VMAT2) []. VMAT2 plays a crucial role in regulating neurotransmitter storage and release, making it a significant target for studying various neurological disorders. This synthesized radioligand enables researchers to visualize and quantify VMAT2 in the brain, providing valuable insights into disease mechanisms and treatment efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.